2-[Furan-2-ylmethyl(propan-2-yl)azaniumyl]acetate
Description
. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the furan ring imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for various applications.
Properties
IUPAC Name |
2-[furan-2-ylmethyl(propan-2-yl)azaniumyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8(2)11(7-10(12)13)6-9-4-3-5-14-9/h3-5,8H,6-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLWZPPDSJKXHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[NH+](CC1=CC=CO1)CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Furan-2-ylmethyl(propan-2-yl)azaniumyl]acetate can be achieved through several synthetic routes. One common method involves the reaction of furan with an appropriate alkylating agent, such as propan-2-yl bromide, in the presence of a base like sodium hydride. The resulting intermediate is then reacted with acetic acid to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, pressure, and the use of catalysts. The compound is then purified through techniques like distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[Furan-2-ylmethyl(propan-2-yl)azaniumyl]acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
2-[Furan-2-ylmethyl(propan-2-yl)azaniumyl]acetate has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological pathways and as a potential drug candidate due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-[Furan-2-ylmethyl(propan-2-yl)azaniumyl]acetate involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
2,2-Methylenebisfuran: Another furan derivative with similar chemical properties.
Furan-2-carboxylic acid: A common oxidation product of furan.
Tetrahydrofuran: A reduced form of furan used as a solvent and intermediate in organic synthesis.
Uniqueness
2-[Furan-2-ylmethyl(propan-2-yl)azaniumyl]acetate is unique due to its specific structure, which combines a furan ring with an azaniumyl group and an acetate moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
